RWJ-51204
Description
Context of Anxiolytic Drug Discovery and Development
Anxiety disorders represent a significant group of psychiatric conditions with considerable personal and societal impact. The historical search for pharmacological treatments for anxiety has evolved considerably. Early approaches included substances like alcohol, bromide preparations, and paraldehyde. The advent of barbiturates in the early 20th century, starting with barbital (B3395916) in 1903, marked a significant step, although these compounds were later found to be highly addictive and potentially fatal in overdose psychiatrist.com. Meprobamate, synthesized in 1950, was the first non-barbiturate agent widely used for anxiety, initially considered a major breakthrough but also proving to be highly addicting psychiatrist.compsychiatryonline.org.
A pivotal moment arrived in the late 1950s with the accidental discovery of the first benzodiazepine (B76468), chlordiazepoxide, followed by diazepam in the early 1960s psychiatrist.comwikipedia.org. Benzodiazepines became widely prescribed due to their effectiveness in treating anxiety symptoms, acting on the gamma-aminobutyric acid (GABA) receptor system psychiatrist.comwikipedia.org. By 1977, benzodiazepines were the most prescribed medications globally wikipedia.org. However, their use is associated with drawbacks including sedation, motor impairment, potential for dependence, and withdrawal symptoms upon abrupt discontinuation psychiatrist.comwikipedia.orgwikipedia.orgnih.gov. This led to a continued search for anxiolytics with improved side effect profiles psychiatrist.comnih.gov.
The recognition of the crucial role of GABA in anxiety disorders has directed research towards agents that selectively target GABA systems and their receptor subtypes psychiatrist.com. This includes the development of compounds that modulate the GABA-A receptor, the primary target of benzodiazepines, but with potentially different binding profiles or subtype selectivity to reduce unwanted side effects psychiatrist.comnih.gov.
Emergence of Nonbenzodiazepine Anxiolytics
Driven by the limitations of benzodiazepines, research efforts intensified to discover anxiolytic agents that were structurally distinct but maintained efficacy with a reduced propensity for side effects such as sedation, dependence, and withdrawal psychiatrist.comwikipedia.orgnih.gov. This led to the emergence of nonbenzodiazepine anxiolytics.
One notable class of nonbenzodiazepine anxiolytics to emerge were the azapirones, with buspirone (B1668070) being the first marketed nonsedative, nonbenzodiazepine anxiolytic psychiatrist.comnih.gov. Buspirone is thought to act on 5-HT mechanisms, distinguishing it pharmacologically from benzodiazepines nih.gov.
Further research focused on compounds that, while structurally different from benzodiazepines, still interacted with the GABA-A receptor complex, often at the benzodiazepine binding site wikipedia.orgnih.govnih.gov. These nonbenzodiazepines aim to achieve anxiolytic effects by modulating GABAergic neurotransmission, similar to benzodiazepines, but with potentially different functional selectivity for GABA-A receptor subtypes wikipedia.orgnih.gov. The hypothesis is that targeting specific subtypes (e.g., α2 or α3 subunit-containing receptors) could provide anxiolysis with less sedation, motor impairment, and abuse potential associated with modulation of other subtypes (e.g., α1) psychiatrist.comnih.govnih.gov.
Despite significant research into various nonbenzodiazepine compounds, including those acting on the GABA-A receptor and other neurotransmitter systems like serotonin, neuropeptides, and glutamate, translating promising preclinical results into clinically successful drugs without the drawbacks of benzodiazepines has presented challenges nih.gov.
Overview of RWJ-51204 as a Research Compound
This compound is a chemical compound that has been investigated in scientific research for its anxiolytic properties. It is classified as a nonbenzodiazepine anxiolytic because, while it exhibits effects similar to benzodiazepine drugs, its chemical structure is distinct iiab.mewikipedia.org.
Discovered by researchers at Johnson & Johnson, this compound is characterized as a nonselective partial agonist at GABA-A receptors iiab.mewikipedia.org. This means it binds to the benzodiazepine site on the GABA-A receptor but produces a submaximal response compared to full agonists like diazepam or lorazepam nih.gov. Its binding affinity to the benzodiazepine site on GABA-A receptors has been reported in the nanomolar range (Ki = 0.2-2 nM) nih.govmedchemexpress.comglpbio.comresearchgate.net.
Research into this compound has focused on its potential to provide anxiolytic efficacy with a more favorable side effect profile than conventional benzodiazepines nih.govacs.org. Studies in animal models have indicated that this compound produces primarily anxiolytic effects at lower doses, with sedative, ataxic, and muscle relaxant effects observed only at significantly higher doses, approximately 20 times the effective anxiolytic dose in some species iiab.menih.gov. This suggests a potential separation between anxiolytic activity and typical central nervous system depressant side effects associated with full GABA-A agonists iiab.menih.gov.
Although this compound was identified as a promising lead compound within the pyrido[1,2-a]benzimidazole (B3050246) series and showed high anxiolytic efficacy in animal models with a large therapeutic index, its development has been discontinued (B1498344) iiab.mewikipedia.orgacs.org. Nevertheless, research on this compound has contributed to the understanding of GABA-A receptor modulation by nonbenzodiazepine structures and the ongoing pursuit of improved anxiolytic agents.
Detailed Research Findings:
Preclinical studies have evaluated the anxiolytic efficacy of this compound using various animal models. The compound has demonstrated oral activity in these tests nih.govmedchemexpress.comglpbio.com.
| Animal Model | Measure | Result (ED50 or MED) | Citation |
| Pentylenetetrazole Seizure Inhibition (mice) | Anticonvulsant Efficacy | 0.04 mg/kg (ED50) | nih.govmedchemexpress.comglpbio.com |
| Vogel Conflict Test (rats) | Anxiolytic Efficacy | 0.36 mg/kg (ED50) | nih.gov |
| Elevated Plus-Maze (rats) | Anxiolytic Efficacy (entries/time in open arms) | 0.1 mg/kg (MED) | nih.gov |
| Conflict Test (squirrel monkeys) | Anxiolytic Efficacy | ~0.5 mg/kg (ED50) | nih.govmedchemexpress.comglpbio.com |
ED50: Effective Dose 50%; MED: Minimal Effective Dose
In the elevated plus-maze test, increased entries into and time spent in the open arms are considered indicators of decreased anxiety researchgate.net. This compound was found to be effective in this model nih.gov.
Comparisons with reference anxiolytics, including full agonists like lorazepam, diazepam, alprazolam, and clonazepam, and partial agonists such as bretazenil, abecarnil, panadiplon, and imidazenil (B138161), showed that this compound was often more potent in rodent efficacy tests but less potent in the monkey conflict test nih.gov. The dose-response relationship for this compound in efficacy tests was typically less steep than that of full agonists nih.gov.
Regarding potential side effects, this compound attenuated chlordiazepoxide-induced motor impairment in mice nih.gov. In monkeys, only mild or moderate sedation was observed at doses significantly higher than the anxiolytic effective dose nih.gov. However, in rats, this compound potently impaired rotarod performance (ED50 = 0.12 mg/kg), and higher doses led to sedation and reduced skeletal muscle tone medchemexpress.comglpbio.com. This suggests species-dependent differences in the separation of anxiolytic and sedative effects nih.govresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-2-29-12-26-17-11-13(22)7-8-16(17)25-10-9-18(27)19(21(25)26)20(28)24-15-6-4-3-5-14(15)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOQDABVGWLROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C2=C(C=CC(=C2)F)N3C1=C(C(=O)CC3)C(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431349 | |
| Record name | 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205701-85-5 | |
| Record name | 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205701-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RWJ-51204 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205701855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RWJ-51204 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ1LL72JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology of Rwj 51204 at Gabaergic Systems
GABAA Receptor Modulation by RWJ-51204
This compound exerts its pharmacological effects through modulation of the GABAA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system.
Benzodiazepine (B76468) Binding Site Affinity and Selectivity
Studies have demonstrated that this compound binds selectively and with high affinity to the benzodiazepine binding site on GABAA receptors. The reported dissociation constant (Ki) for this binding ranges from 0.2 to 2 nM medchemexpress.comnih.govadooq.comresearchgate.netadooq.commedchemexpress.comresearchgate.netresearchgate.netglpbio.commedchemexpress.com. Binding with Ki values ranging from 0.2 to 0.6 nM has been observed in receptors located in the cerebral cortex, cerebellum, or medulla-spinal cord medchemexpress.commedchemexpress.com.
The high affinity of this compound for the benzodiazepine site is illustrated by its Ki values:
| Receptor/Region | Ki (nM) | Source |
| GABAA Receptor (Benzodiazepine site) | 0.2-2 | medchemexpress.comnih.govadooq.comresearchgate.netadooq.commedchemexpress.comresearchgate.netresearchgate.netglpbio.commedchemexpress.com |
| Cerebral Cortex | 0.2-0.6 | medchemexpress.commedchemexpress.com |
| Cerebellum | 0.2-0.6 | medchemexpress.commedchemexpress.com |
| Medulla-Spinal Cord | 0.2-0.6 | medchemexpress.commedchemexpress.com |
Characterization as a Partial Agonist
This compound is consistently characterized as a partial agonist at the GABAA receptor iiab.mewikipedia.orgmedchemexpress.comnih.govadooq.comadooq.commedchemexpress.comresearchgate.netresearchgate.netglpbio.commedchemexpress.comnih.govgoogle.comnih.gov. This classification indicates that while it positively modulates the activity of the GABAA receptor by enhancing GABA-induced chloride currents, its maximal effect is lower than that of a full agonist. It is specifically described as a nonselective partial agonist iiab.mewikipedia.orgresearchgate.netnih.gov.
Intrinsic Modulatory Activity and GABA Shift Analysis
Considering the GABA shift, the intrinsic modulatory activity of this compound has been reported to be lower than that of full agonist anxiolytics such as lorazepam, diazepam, alprazolam, and clonazepam nih.govresearchgate.netresearchgate.net. Its intrinsic activity is considered similar to that of other partial agonists, including bretazenil, abecarnil, panadiplon, and imidazenil (B138161) nih.govresearchgate.net.
Subunit Selectivity Investigations of GABAA Receptor Interaction
GABAA receptors are pentameric complexes composed of various subunits (e.g., α, β, γ). The specific subunit composition influences the pharmacological properties of the receptor, including its sensitivity to modulators like benzodiazepines and nonbenzodiazepines.
Implications for Differential Pharmacological Profiles
This compound is described as a nonselective partial agonist at GABAA receptors iiab.mewikipedia.orgresearchgate.netnih.gov. Classical benzodiazepines typically act on GABAA receptors containing α1, α2, α3, and α5 subunits in combination with a γ2 subunit researchgate.netnih.govnih.gov. Research with other compounds suggests that different α subunits may be associated with distinct pharmacological effects, with α1 subunits primarily linked to sedation and α2 and/or α3 subunits associated with anxiolytic effects researchgate.netnih.govnih.govresearchgate.net.
Despite being classified as nonselective in terms of subunit interaction, the partial agonist profile of this compound has implications for its pharmacological effects. Studies in animal models have suggested that this compound exhibits a separation between anxiolytic activity and central nervous system side effects such as sedation and motor impairment, particularly in mice and monkeys iiab.mewikipedia.orgnih.gov. This profile, where anxiolytic effects are observed at doses significantly lower than those causing sedation or motor impairment, is a characteristic often associated with partial agonists or compounds with a degree of functional selectivity for specific receptor subtypes iiab.mewikipedia.orgnih.gov. The observation of a more shallow dose-response slope for this compound compared to full agonists in some efficacy tests further supports its partial agonist nature nih.govresearchgate.net.
Preclinical Behavioral and Pharmacological Efficacy Studies of Rwj 51204
Evaluation of Central Nervous System Effects Beyond Anxiolysis
Sedation and Motor Impairment Profiles
Studies have evaluated the sedative and motor-impairing effects of RWJ-51204 in various animal species. In rats, this compound reduced spontaneous motor activity, as measured by horizontal motor activity and entries into the arms of the elevated plus-maze. The oral dose producing a 50% reduction in horizontal motor activity (ED50) for this compound was reported as 0.32 mg/kg in rats researchgate.net. This was similar to the ED50 of 0.44 mg/kg for lorazepam in the same test researchgate.net. However, the dose-response curve for this compound's effect on horizontal motor activity in rats was significantly shallower than that of lorazepam (slope 0.62 for this compound vs. 1.79 for lorazepam) researchgate.net.
In mice and monkeys, this compound demonstrated a separation between its anxiolytic effects and sedation, although this separation was not observed in rats researchgate.net. In monkeys, only mild or moderate sedation was noted at doses equivalent to 20 or 40 times the effective anxiolytic dose nih.gov. This compound was also shown to attenuate motor impairment induced by chlordiazepoxide in mice nih.gov. At an oral dose of 30 mg/kg, all rats administered this compound exhibited sedation and impairment of rotarod performance glpbio.com.
Table 1: Sedation and Motor Impairment Data for this compound
| Test (Species) | Endpoint | Value (ED50 unless specified) | Reference |
| Horizontal Motor Activity (Rats) | Reduction in activity (ED50) | 0.32 mg/kg | researchgate.net |
| Horizontal Motor Activity (Rats) | Dose-response slope | 0.62 | researchgate.net |
| Rotarod Performance (Rats) | Impairment (ED50) | 0.12 mg/kg | glpbio.com |
| General Effects (Rats, 30 mg/kg) | Sedation | Observed in all rats | glpbio.com |
| General Effects (Rats, 30 mg/kg) | Rotarod impairment | Observed in all rats | glpbio.com |
| General Effects (Mice, Monkeys) | Anxiolysis/Sedation | Separation observed | researchgate.net |
| General Effects (Monkeys) | Sedation (20-40x anxiolytic ED50) | Mild or moderate | nih.gov |
Muscle Relaxation and Ataxia Manifestations
Preclinical investigations have also addressed the potential for this compound to induce muscle relaxation and ataxia. Similar to its sedative effects, muscle relaxant and ataxic effects of this compound were reported to appear at doses significantly higher than those producing anxiolytic effects, specifically at approximately 20 times the effective anxiolytic dose wikipedia.orgwikipedia.org. At an oral dose of 30 mg/kg, all rats treated with this compound showed reduced skeletal muscle tone glpbio.com. The profile of this compound in animal models, including mice and monkeys (but not rats), suggested that it was associated with less muscle relaxation than currently available GABA(A) receptor modulators like benzodiazepines nih.gov.
Metabolism and Biotransformation Pathways of Rwj 51204
In Vitro Metabolic Profiling
In vitro studies using hepatic subcellular fractions have been instrumental in identifying the initial metabolic steps of RWJ-51204.
Hepatic S9 Fraction and Microsomal Studies
The metabolism of this compound has been investigated using hepatic S9 fractions from multiple species, including mice, rats, dogs, monkeys, and humans, in the presence of an NADPH-generating system. These studies revealed that this compound is extensively metabolized in vitro, with the exception noted in dog hepatic S9 fractions nih.govresearchgate.net. Incubation with human microsomes has also been performed to specifically examine cytochrome P450-mediated metabolism airitilibrary.com.
Identification of Primary Metabolites
In vitro metabolic profiling has led to the identification of numerous metabolites. Across the tested species, up to 14 metabolites of this compound were profiled and tentatively identified using techniques such as API-MS and MS/MS data, and by comparison with synthetic samples nih.govresearchgate.net. Unchanged this compound accounted for 39-93% of the sample in these in vitro systems nih.govresearchgate.net.
Two primary phenolic metabolites, M1 and M2, were consistently observed. M1 was identified as 4-hydroxy-2-fluoro-phenyl-RWJ-51204, and M2 was characterized as OH-benzimidazole-RWJ-51204 nih.govresearchgate.net. Another identified metabolite was diOH-phenyl-RWJ-51204 nih.govresearchgate.net. The formation of M1 and M2 occurs via phenyl hydroxylation pathways airitilibrary.com.
Role of Cytochrome P450 Isoforms
Studies using human microsomes containing individual human cytochrome P450 (CYP) isoforms have identified the specific enzymes responsible for the formation of the primary metabolites M1 and M2. CYP2D6 and CYP3A4 were found to be mainly responsible for the formation of these two oxidized metabolites airitilibrary.com.
In Vivo Metabolic Pathways in Preclinical Species and Humans
In vivo studies in rats, dogs, and humans following single oral dose administration have further characterized the metabolic fate of this compound.
Proposed Major and Minor Metabolic Routes
Based on in vitro and in vivo data, five main metabolic pathways for this compound have been proposed: phenyl oxidation, pyrido-oxidation, N-deethoxymethylation, dehydration, and glucuronidation nih.govresearchgate.net.
Phenyl oxidation (Pathway 1) is a major route, leading to the formation of 4-hydroxy-2-fluoro-phenyl-RWJ-51204 (M1) and OH-benzimidazole-RWJ-51204 (M2), as well as diOH-phenyl-RWJ-51204 nih.govresearchgate.net. Glucuronidation (Pathway 5) is also significant, particularly in conjunction with phenyl oxidation, producing M1 glucuronide and M2 glucuronide nih.govresearchgate.net. Pyrido-oxidation (Pathway 2), N-deethoxymethylation (Pathway 3), and dehydration (Pathway 4) result in the formation of minor or trace oxidized and dehydrated metabolites nih.govresearchgate.net.
Quantitative Analysis of Metabolite Formation
In vivo studies demonstrated that this compound is extensively metabolized, with unchanged drug accounting for ≤ 5% of the sample nih.govresearchgate.net. The quantitative formation of metabolites varied across species.
In vivo, M1 (4-hydroxy-2-fluoro-phenyl-RWJ-51204) was a major metabolite, representing 5-60% of the sample nih.govresearchgate.net. M2 (OH-benzimidazole-RWJ-51204) was present in amounts of 5-8% in vitro and in vivo nih.govresearchgate.net. DiOH-phenyl-RWJ-51204 accounted for ≤ 5-16% in vitro and in vivo nih.govresearchgate.net.
Glucuronide conjugates were also significant in vivo. M1 glucuronide accounted for 60% in rat and dog, and 17% in humans nih.govresearchgate.net. M2 glucuronide represented 16% in humans nih.govresearchgate.net. Pathways 2-4 contributed to minor or trace metabolites nih.govresearchgate.net.
The following table summarizes the quantitative formation of key metabolites in vitro and in vivo:
| Metabolite | In Vitro (% of sample) | In Vivo (Rat, % of sample) | In Vivo (Dog, % of sample) | In Vivo (Human, % of sample) |
| Unchanged this compound | 39-93 | ≤ 5 | ≤ 5 | ≤ 5 |
| 4-hydroxy-2-fluoro-phenyl-RWJ-51204 (M1) | 7-24 | 5-60 | 5-60 | 5-60 |
| OH-benzimidazole-RWJ-51204 (M2) | 5-8 | 5-8 | 5-8 | 5-8 |
| diOH-phenyl-RWJ-51204 | ≤ 5-16 | ≤ 5-16 | ≤ 5-16 | ≤ 5-16 |
| M1 glucuronide | Not specified | 60 | 60 | 17 |
| M2 glucuronide | Not specified | Not specified | Not specified | 16 |
Note: In vitro percentages are ranges observed across different species' hepatic S9 fractions. In vivo percentages are approximate ranges observed in the specified species.
This compound is extensively metabolized in rats, dogs, and humans following oral administration nih.govresearchgate.net.
Cross-Species Metabolic Comparisons
Metabolic studies of this compound have been conducted across several species, including mice, rats, dogs, monkeys, and humans, utilizing hepatic S9 fractions in vitro, and in rats, dogs, and humans in vivo nih.govresearchgate.net. These comparisons reveal both similarities and differences in the metabolic profiles across species.
In vitro studies with hepatic S9 fractions indicated that this compound is extensively metabolized in most species, with the exception of dogs nih.govresearchgate.net. Unchanged this compound accounted for varying percentages of the sample in vitro, ranging from 39% to 93% nih.govresearchgate.net.
In vivo studies in rats, dogs, and humans showed that unchanged this compound represented a smaller percentage of the sample compared to in vitro findings, typically ≤5% nih.govresearchgate.net. A total of 14 metabolites were profiled and identified in these studies nih.govresearchgate.net.
The major metabolites and their relative proportions can vary between species. For instance, M1 (4-hydroxy-2-fluoro-phenyl-RWJ-51204) was a major metabolite, with in vitro formation ranging from 7-24% and in vivo formation from 5-60% across species nih.govresearchgate.net. M1 glucuronide was a significant metabolite in rats and dogs (60%), but its presence was lower in humans (17%) nih.govresearchgate.net. M2 glucuronide was observed in humans at 16% nih.govresearchgate.net.
The following table summarizes some of the key metabolic findings across different species:
| Species | Sample Type | Unchanged this compound (% of sample) | Major Metabolites (Examples) | Key Pathways Observed |
| Mouse | Hepatic S9 | 39-93% (in vitro range) | M1, M2, diOH-phenyl-RWJ-51204 | Phenyl oxidation, Pyrido-oxidation, N-deethoxymethylation, Dehydration, Glucuronidation nih.gov |
| Rat | Hepatic S9, Plasma, Urine | ≤5% (in vivo), 39-93% (in vitro range) | M1, M2, M1 glucuronide (60% in vivo urine) | Phenyl oxidation, Pyrido-oxidation, N-deethoxymethylation, Dehydration, Glucuronidation nih.gov |
| Dog | Hepatic S9, Urine | ≤5% (in vivo), 39-93% (in vitro range) | M1, M2, M1 glucuronide (60% in vivo urine) | Phenyl oxidation, Pyrido-oxidation, N-deethoxymethylation, Dehydration, Glucuronidation nih.gov |
| Monkey | Hepatic S9 | 39-93% (in vitro range) | M1, M2, diOH-phenyl-RWJ-51204 | Phenyl oxidation, Pyrido-oxidation, N-deethoxymethylation, Dehydration, Glucuronidation nih.gov |
| Human | Hepatic S9, Urine | ≤5% (in vivo), 39-93% (in vitro range) | M1, M2, M1 glucuronide (17% in vivo urine), M2 glucuronide (16% in vivo urine) | Phenyl oxidation, Pyrido-oxidation, N-deethoxymethylation, Dehydration, Glucuronidation nih.gov |
Note: In vitro percentages for unchanged drug represent a range observed across the tested species including mouse, rat, dog, monkey, and human hepatic S9 fractions. In vivo percentages are specific to rat, dog, and human studies.
The observed differences in metabolic profiles and the extent of metabolism across species are important considerations in the preclinical evaluation of this compound and for understanding its pharmacokinetics in different organisms evotec.comwuxiapptec.com.
Synthetic Methodologies and Process Optimization for Rwj 51204
Historical Development of Synthetic Routes
Initial laboratory-scale preparations of RWJ-51204 likely involved synthetic sequences that, while effective for small quantities, presented challenges for larger-scale production. One described route involved the ethanolysis of a cyano group to yield a diester intermediate. acs.org This intermediate then underwent Dieckman cyclization using sodium ethoxide to form a pyrido[1,2-a]benzimidazole (B3050246) ester. acs.org Subsequent reaction with 2-fluoroaniline (B146934) provided a penultimate carboxamide intermediate. acs.org The final step in this initial route involved the alkylation of the carboxamide using chloromethyl ethyl ether (CMEE) in the presence of 15-crown-5 (B104581) to produce crude this compound. acs.org This route, however, had limitations related to safety and yield, particularly in the final alkylation step. acs.org
Optimization of Key Reaction Steps
Significant process research was undertaken to optimize the synthetic route to this compound, with a primary focus on improving the final two steps: the formation of the penultimate carboxamide intermediate and the subsequent alkylation. acs.orgacs.org
Optimization of the aminolysis step to prepare the carboxamide intermediate involved investigating different conditions to increase yield and throughput. The addition of 5% dimethylformamide (DMF) to the reaction mixture was found to be optimal for this step. acs.org
The final alkylation step, which initially used chloromethyl ethyl ether (CMEE), posed safety concerns due to the toxic and potentially carcinogenic nature of CMEE. acs.org Process research explored alternative approaches to mitigate these risks. One strategy involved developing an in situ preparation of CMEE to minimize exposure during storage and handling. acs.org Additionally, the hazardous combination of sodium hydride (NaH) and DMF, initially used for deprotonation, was replaced with a safer system utilizing diisopropylethylamine (DIPEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. acs.org The use of 15-crown-5 in the alkylation step was also eliminated. acs.org These optimizations in the final step led to a significant increase in yield and the elimination of chromatographic purification. acs.org
Strategies for Scalable Synthesis and Yield Enhancement
Developing a safe and scalable synthesis was a key objective for producing sufficient quantities of this compound for toxicological and clinical studies. acs.orgacs.org The process research focused on improving the efficiency and yield of the later stages of the synthesis. acs.orgacs.orgacs.org
Safety Considerations and Hazard Mitigation in Industrial Synthesis
Safety was a paramount concern in the development of a large-scale synthesis for this compound, particularly regarding the handling of hazardous reagents like chloromethyl ethyl ether. acs.orgacs.orgacs.org
The primary safety issue identified in the initial route was the storage and handling of chloromethyl ethyl ether. acs.orgacs.org To address this, the optimized process incorporated an in situ generation method for CMEE, thereby minimizing the risks associated with its handling in bulk. acs.org Furthermore, the replacement of the NaH/DMF system with DIPEA/DBU/DMF eliminated the hazards associated with using sodium hydride, a highly reactive material. acs.org These modifications were specifically implemented to ensure a safe and cost-effective multi-kilogram synthesis of this compound. acs.orgacs.org
Structure Activity Relationship Sar and Ligand Design Principles for Rwj 51204 Analogs
Exploration of Pyrido[1,2-a]benzimidazole (B3050246) Series
RWJ-51204 is a member of the pyrido[1,2-a]benzimidazole (PBI) class of compounds. ontosight.aiacs.orgnih.gov This heterocyclic scaffold has been identified as a new structural class of ligands for the benzodiazepine (B76468) binding site on GABAA receptors. acs.orgnih.govportico.org Studies have explored modifications to the PBI core and its substituents to understand their influence on binding affinity and intrinsic activity. For instance, a series of PBIs with substitution on the N5-nitrogen has been synthesized and found to possess high affinity for the benzodiazepine site. researchgate.net Modifications on the A-ring of the pyrido[1,2-a]benzimidazole structure have also been investigated, with certain derivatives exhibiting potent activity. researchgate.net
Rational Design Based on Benzodiazepine Binding Pocket Models
Rational design approaches have been employed to guide the synthesis of this compound analogs, utilizing models of the benzodiazepine binding pocket on the GABAA receptor. patsnap.com Understanding the interaction of ligands within this pocket is fundamental to designing compounds with desired properties.
Homology Modeling and Unbiased Docking Protocols
Given the complexity of the GABAA receptor, homology modeling has been utilized to create structural models of the benzodiazepine binding site. patsnap.com These models provide a basis for understanding how ligands like this compound might interact with the receptor at a molecular level. Unbiased docking protocols are then employed to predict the binding orientation and affinity of potential ligands within these models. patsnap.com This computational approach helps in identifying promising structures for synthesis and biological evaluation. Receptor-binding assays and electrophysiological studies are subsequently used to experimentally confirm the predictions made through modeling and docking. patsnap.com
Identification of Novel Chemotypes
The combination of rational design, including homology modeling and docking studies, and experimental validation has facilitated the identification of novel chemotypes that bind to the benzodiazepine site. patsnap.com This process involves exploring chemical space beyond the initial pyrido[1,2-a]benzimidazole scaffold, guided by the insights gained from the structural models and binding predictions. The identification of new chemotypes expands the possibilities for developing ligands with potentially improved selectivity profiles and pharmacological properties. patsnap.com
Allosteric Modulation in Receptor Design
This compound functions as a partial allosteric modulator of GABAA receptors. wikipedia.orgmedchemexpress.com Allosteric modulators bind to a site distinct from the orthosteric binding site (where the primary neurotransmitter, GABA, binds) and influence the receptor's response to the orthosteric ligand. portico.orgresearchgate.netnih.gov In the context of GABAA receptors, benzodiazepine site ligands allosterically enhance the action of GABA. patsnap.com Designing ligands that exhibit specific allosteric modulation profiles, such as partial agonism, is a strategy to potentially achieve desired therapeutic effects with a reduced incidence of dose-limiting side effects associated with full agonists. wikipedia.orgresearchgate.netresearchgate.netnih.gov Research aims to design ligands that can selectively modulate specific GABAA receptor subtypes, as different subtypes are associated with distinct pharmacological effects (e.g., anxiolysis vs. sedation). portico.orgresearchgate.net
Data Tables
While specific detailed SAR data tables for a wide range of this compound analogs were not extensively available in the search results, the reported binding affinities and activities highlight the impact of structural variations. This compound itself shows high affinity for the benzodiazepine site. medchemexpress.comresearchgate.netmedchemexpress.com
| Compound | Target Receptor Site | Binding Affinity (Ki) | Intrinsic Activity |
| This compound | GABAA Receptor Benzodiazepine Site | 0.2-2 nM medchemexpress.comresearchgate.netmedchemexpress.com | Partial Agonist wikipedia.orgmedchemexpress.com |
Advanced Research Methodologies Applied to Rwj 51204 Investigation
Receptor Binding Assays
Receptor binding assays are fundamental techniques used to quantify the affinity of a compound for its molecular target. For RWJ-51204, these assays have been crucial in demonstrating its binding to the benzodiazepine (B76468) site on GABAA receptors. Studies have shown that this compound binds selectively and with high affinity to this site, with reported Ki values ranging from 0.2 to 2 nM. medchemexpress.comresearchgate.netresearchgate.net These assays typically involve incubating radiolabeled ligands that are known to bind to the benzodiazepine site (such as [³H]flunitrazepam or [³H]flumazenil) with preparations containing GABAA receptors (e.g., rat brain membranes) in the presence of varying concentrations of this compound. medchemexpress.comportico.org The displacement of the radiolabeled ligand by this compound is then measured to determine its binding affinity. This compound has been shown to bind to receptors in the cerebral cortex, cerebellum, or medulla-spinal cord with Ki values ranging from 0.2 to 0.6 nM. medchemexpress.com
Electrophysiological Techniques on Recombinant Receptors
Electrophysiological techniques are employed to assess the functional consequences of ligand binding to ion channels, such as the GABAA receptor. By using recombinant receptors expressed in host cells (e.g., HEK293T cells), researchers can study the effects of this compound on specific GABAA receptor subtypes composed of defined subunit combinations. patsnap.comgoogle.com These methods, such as patch clamp or two-electrode voltage clamp, measure the flow of ions (typically chloride ions) through the receptor channel in response to GABA and the test compound. portico.orggoogleapis.com Electrophysiological studies on recombinant receptors have confirmed that this compound acts as a partial agonist at the benzodiazepine binding site, meaning it enhances GABA-induced chloride currents but to a lesser extent than full agonists like diazepam. wikipedia.orgresearchgate.netresearchgate.net These studies help to characterize the intrinsic modulatory activity of this compound and its efficacy at different receptor subtypes. researchgate.net
Mass Spectrometry-Based Metabolite Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify metabolites of a compound in biological samples. This is essential for understanding how a drug is processed by the body. For this compound, MS-based methods, including API-MS and MS/MS, have been used to profile and quantify its metabolites in hepatic S9 fractions and in vivo samples from various species, including mice, rats, dogs, monkeys, and humans. nih.gov These studies revealed that this compound undergoes extensive metabolism through several pathways, including phenyl oxidation, pyrido-oxidation, N-deethoxymethylation, dehydration, and glucuronidation. nih.gov Fourteen metabolites were profiled and tentatively identified based on MS data and comparison with synthetic samples. nih.gov For example, 4-hydroxy-2-fluoro-phenyl-RWJ-51204 (M1) and OH-benzimidazole-RWJ-51204 (M2) were identified as major metabolites formed via phenyl oxidation. nih.gov Glucuronidation of these metabolites was also observed. nih.gov MS-based metabolomics approaches, often coupled with liquid chromatography (LC-MS), are routinely used for both targeted and untargeted metabolite analysis, enabling the identification and quantification of a wide range of metabolites. ckisotopes.comiroatech.comucsf.edumit.edu
Computational Chemistry Approaches for Ligand-Receptor Interactions
Computational chemistry plays a significant role in understanding the interaction between ligands and their receptors at a molecular level. Techniques such as molecular modeling, docking simulations, and virtual screening have been applied to study the binding of compounds like this compound to the benzodiazepine site of the GABAA receptor. patsnap.comtaylorfrancis.comnih.govchemrxiv.org By using homology models of the GABAA receptor and unbiased docking protocols, researchers have identified potential binding hypotheses for ligands at the benzodiazepine site. patsnap.com These computational predictions can then be validated by experimental methods like receptor binding assays and electrophysiology. patsnap.com Computational methods aim to predict ligand-binding affinity and identify optimal binding poses, contributing to structure-based drug design efforts. patsnap.comnih.govnih.gov
In Vitro Cellular and Tissue Culture Models
In vitro cellular and tissue culture models provide controlled environments to study the effects of compounds on biological systems outside of a living organism. These models can include primary cell cultures or immortalized cell lines expressing the target receptor. google.comresearchgate.net While specific details regarding the use of standard cellular or tissue culture models solely for this compound investigation are not extensively detailed in the provided search results beyond the use of recombinant receptors in HEK293T cells for electrophysiology google.comgoogleapis.com, such models are generally used to assess cellular responses, receptor function, and potentially early indicators of toxicity or off-target effects. The use of hepatic S9 fractions, which are subcellular fractions containing metabolic enzymes, can also be considered an in vitro approach to study metabolism. nih.gov
In Vivo Behavioral Pharmacology Paradigms
In vivo behavioral pharmacology paradigms are essential for evaluating the effects of a compound on behavior in living animals, providing insights into its potential therapeutic efficacy and side effects. For this compound, various animal models have been used to assess its anxiolytic, anticonvulsant, and motor-impairing properties. These models include the elevated plus-maze, Vogel conflict test, pentylenetetrazole-induced seizure inhibition, and rotarod performance test. medchemexpress.comresearchgate.netresearchgate.netresearchgate.netnih.gov Studies have shown that this compound is orally active in anxiolytic efficacy tests, such as inhibiting pentylenetetrazole-induced seizures in mice (ED₅₀ = 0.04 mg/kg) and being effective in the conflict test in monkeys (ED₅₀ ≈ 0.5 mg/kg). medchemexpress.comresearchgate.net It has also been evaluated in the elevated plus-maze in rats. researchgate.netresearchgate.net These behavioral studies help to characterize the in vivo pharmacological profile of this compound and differentiate its effects from those of full benzodiazepine agonists. researchgate.netresearchgate.net
*Note: MED = Minimal Effective Dose
Developmental Status and Translational Research Implications of Rwj 51204
Clinical Development History and Current Status
RWJ-51204 was under investigation as a potential anxiolytic agent. core.ac.uk It was selected as a development candidate based on its preclinical profile, including oral activity, high anxiolytic efficacy in animal models, good in vitro activity (IC50 ~ 0.3 nM), and a large therapeutic index in animal models suggesting potential efficacy in human anxiety disorders without typical CNS side effects. acs.org
The compound progressed to Phase 2 clinical trials for anxiety disorders. patsnap.com However, its development has reportedly been discontinued (B1498344). wikipedia.orgwikipedia.org Information from clinical trial registries indicates no clinical trials are currently listed for this drug. medpath.com Its global highest R&D status is listed as "Pending". patsnap.com
Potential for Addressing Unmet Needs in Anxiety Disorders
Anxiety disorders represent a significant area of unmet medical need. While benzodiazepines are effective for acute and chronic anxiety, their use is limited by side effects such as sedation, motor and memory impairment, muscle relaxation, and the potential for tolerance and physical dependence. acs.orgresearchgate.netnih.gov
This compound, as a nonbenzodiazepine partial agonist at the GABAA receptor benzodiazepine (B76468) site, was explored as a potential alternative to full agonist benzodiazepines. wikipedia.orgwikipedia.orgresearchgate.net The hypothesis was that partial agonists could retain the anxiolytic properties of full agonists while exhibiting reduced side effects like sedation and lower liability for tolerance and dependence. researchgate.netnih.gov Preclinical studies showing a separation between anxiolytic and sedative effects in some species supported this potential. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.net The compound's high affinity for the benzodiazepine site (Ki of 0.2-2 nM) suggested potent interaction with the target receptor. glpbio.comresearchgate.netmedchemexpress.com
Data from preclinical studies highlighting the anxiolytic efficacy in animal models at doses below those causing sedation were key findings supporting its potential to address the unmet need for anxiolytics with improved side effect profiles. acs.orgacs.org
Preclinical Efficacy and Sedation Data (Illustrative based on search results)
| Animal Model | Anxiolytic Effect (e.g., ED50) | Sedative Effect (e.g., ED50) | Separation Index (Sedation ED50 / Anxiolytic ED50) | Source(s) |
| Monkey Conflict Test | ~0.5 mg/kg p.o. | Mild/Moderate sedation at 20-40x anxiolytic ED50 | > 20-40 | glpbio.comresearchgate.net |
| Rat Rotarod Performance | 0.12 mg/kg p.o. | 30 mg/kg p.o. (impairment) | ~250 | glpbio.com |
| Mouse (Anxiolysis vs. Sedation) | Effective doses varied by test | Sedation at higher doses | Demonstrated separation in mice | researchgate.netresearchgate.net |
| Rat (Anxiolysis vs. Sedation) | Effective doses varied by test | Sedation at higher doses | Separation not shown in rats | researchgate.netresearchgate.net |
Challenges and Considerations in Translational Research
Translational research for novel anxiolytics like this compound faces several challenges. A key challenge is translating preclinical findings, particularly the separation of anxiolytic and sedative effects observed in some animal models, to human clinical outcomes. While this compound showed this separation in mice and monkeys, it was not observed in rats. researchgate.netresearchgate.net Such species differences can complicate predictions of human response.
Another consideration in the development process involved the synthesis of the compound. Process research was undertaken to develop a safe and scalable synthesis for early toxicological and clinical studies. acs.orgacs.org Improvements were made to the final alkylation step to minimize exposure risks associated with reagents like chloromethyl ethyl ether and to increase yield, demonstrating the practical challenges in manufacturing novel chemical entities for clinical development. acs.org
Translational research in general can face pressures to rapidly move findings into clinical use, which scientists have noted can sometimes lead to technologies being rushed without critical evaluation. nih.gov While the specific reasons for the discontinuation of this compound's development are not detailed in the search results, challenges in demonstrating sufficient efficacy, an unfavorable risk-benefit profile (excluding safety/adverse effects as per instructions), or pharmacokinetic/pharmacodynamic issues in humans compared to preclinical models are common hurdles in the translation of drug candidates.
Q & A
Q. What is the mechanism of action of RWJ-51204, and how can its receptor affinity be experimentally validated?
this compound is a selective adenosine A2A receptor antagonist and GABA(A) receptor partial agonist. To validate its receptor affinity, researchers should employ radioligand binding assays (e.g., using [³H]ZM241385 for A2A receptors) to measure Ki values, as reported in cortical and cerebellar tissues (Ki: 0.2–0.6 nM) . Dose-response curves in cell-based systems (e.g., cAMP accumulation assays) can confirm functional antagonism. For GABA(A) receptor activity, patch-clamp electrophysiology or fluorescence-based flux assays (e.g., using Cl⁻-sensitive dyes) are recommended to assess partial agonism .
Q. Which preclinical models are most suitable for evaluating this compound’s efficacy in Parkinson’s disease (PD) research?
Key models include:
- Rodent rotational behavior tests : Measure dopamine depletion rescue (e.g., 6-OHDA-lesioned rats) with this compound’s ED50 = 0.12 mg/kg .
- Primate conflict tests : Assess anxiety-related motor improvements (oral ED50 ≈ 0.5 mg/kg) .
- Neuroprotection assays : Use MPTP-induced neurodegeneration models to quantify dopaminergic neuron survival via tyrosine hydroxylase staining.
Q. What are the critical pharmacological parameters to report in this compound studies?
Include:
- In vitro : IC50/Ki values for target receptors, selectivity ratios (vs. A1, A2B, A3 adenosine receptors), and functional efficacy (e.g., % maximal GABA(A) activation).
- In vivo : ED50 for behavioral outcomes, plasma/brain pharmacokinetics (e.g., Cmax, Tmax, AUC), and dose-dependent side effects (e.g., sedation at 30 mg/kg in rats) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Discrepancies may arise from bioavailability, metabolite activity, or off-target effects. Methodological strategies:
- Pharmacokinetic profiling : Compare plasma and brain concentrations using LC-MS/MS to confirm blood-brain barrier penetration .
- Metabolite screening : Identify active metabolites via hepatic microsome assays.
- Target engagement studies : Use positron emission tomography (PET) with A2A-specific tracers (e.g., [¹¹C]SCH442416) to verify receptor occupancy in vivo .
Q. What experimental design principles ensure reproducibility in this compound studies?
- Dose standardization : Use body surface area scaling for cross-species comparisons (e.g., rat-to-primate conversions).
- Blinded protocols : Minimize bias in behavioral scoring (e.g., rotarod or open-field tests).
- Negative controls : Include vehicle-treated groups and A2A knockout models to confirm target specificity .
Q. How should researchers analyze conflicting data on this compound’s neuroprotective effects?
Apply contradiction analysis frameworks :
- Identify principal contradictions : Distinguish between methodological variability (e.g., dosing schedules) and biological heterogeneity (e.g., animal strain differences) .
- Triangulate data : Combine in vitro (e.g., oxidative stress assays) and in vivo (e.g., immunohistochemistry for apoptotic markers) evidence to validate neuroprotection claims .
Q. What statistical methods are appropriate for dose-response studies of this compound?
- Non-linear regression : Fit sigmoidal curves to calculate EC50/ED50 values (95% CI).
- ANOVA with post hoc tests : Compare efficacy across dose groups (e.g., Tukey’s HSD for rotarod latency).
- Power analysis : Predefine sample sizes to detect ≥30% effect sizes (α = 0.05, β = 0.2) .
Q. How can researchers optimize this compound’s experimental protocols for translational relevance?
- Chronic dosing models : Mimic clinical PD regimens (e.g., 4–6 weeks of oral administration) to assess tolerance.
- Biomarker integration : Measure cerebrospinal fluid (CSF) adenosine levels or peripheral inflammation markers (e.g., IL-6) to correlate with efficacy .
Methodological and Ethical Considerations
Q. What guidelines ensure rigorous reporting of this compound studies?
Follow ARRIVE 2.0 and BJOC standards :
Q. How should literature reviews on this compound address gaps and biases?
- Systematic searches : Use PubMed/Scopus filters (e.g., "A2A antagonist" + "Parkinson’s") and include preprint servers for recent findings.
- Critical appraisal : Evaluate studies for conflicts of interest (e.g., industry funding) and methodological rigor (e.g., blinding, sample size) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
